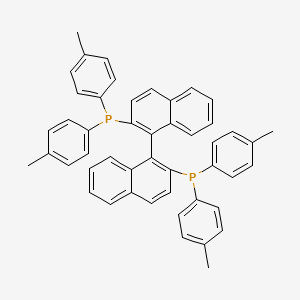

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

説明

Tol-BINAP is a chiral bisphosphine ligand with a binaphthyl backbone substituted with di-p-tolylphosphine groups. Its molecular formula is C₄₈H₄₀P₂ (CAS: 99646-28-3), and it is structurally derived from the parent compound BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) by replacing phenyl groups with p-tolyl moieties . This modification enhances steric bulk and electronic donation, making Tol-BINAP a superior ligand in asymmetric catalysis. Key applications include its use in ruthenium complexes for enantioselective hydrogenation and chromium(0) tetracarbonyl complexes, where it achieves high yields (99%) .

特性

IUPAC Name |

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPQYDKQISFMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153305-67-0, 100165-88-6 | |

| Record name | 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1, 1 '-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl typically involves the reaction of 2,2’-dibromo-1,1’-binaphthyl with di-p-tolylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl undergoes various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can participate in reduction reactions, particularly in catalytic hydrogenation processes.

Substitution: The phosphine groups can be substituted with other ligands in the presence of suitable transition metal catalysts.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, transition metal catalysts such as palladium or rhodium.

Substitution: Transition metal catalysts, various ligands.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced organic substrates, such as alkenes to alkanes.

Substitution: Metal-phosphine complexes with different ligands.

科学的研究の応用

Asymmetric Synthesis

TolBINAP is widely used in asymmetric synthesis due to its ability to facilitate enantioselective reactions. Key applications include:

- Hydrogenation Reactions : TolBINAP acts as a ligand for Rhodium (Rh) catalysts in the hydrogenation of various substrates, including acetamidoacrylic acid derivatives. This process often yields high enantiomeric excesses (ee) .

- Reductive Amination : It serves as a catalyst for the reductive amination of ketones, providing an efficient pathway for synthesizing amines with high selectivity .

Transition Metal Complexes

TolBINAP forms stable complexes with several transition metals, enhancing their catalytic properties:

- Platinum Catalysts : It is utilized in chiral platinum catalysts for asymmetric Baeyer-Villiger oxidation, which transforms cyclic ketones into esters with high selectivity .

- Copper Catalysts : In CuI-Tol-BINAP systems, it facilitates enantioselective Michael reactions involving Grignard reagents and unsaturated esters .

Case Study: Rhodium-Catalyzed Hydrogenation

A study demonstrated the use of TolBINAP as a ligand in Rhodium-catalyzed hydrogenation of α-keto esters. The reaction conditions were optimized to achieve over 90% ee in the product. The research highlighted the importance of the ligand's sterics and electronics in influencing the reaction pathway and selectivity .

Case Study: Asymmetric Michael Additions

In another investigation, TolBINAP was employed in copper-catalyzed asymmetric Michael additions. The reaction conditions included using Grignard reagents to react with α,β-unsaturated carbonyl compounds. The results showed that varying the metal source and reaction temperature significantly affected the enantioselectivity, achieving up to 95% ee .

Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Asymmetric Synthesis | Utilized as a ligand for Rhodium and Platinum catalysts | High enantiomeric excess in products |

| Hydrogenation | Catalyzes hydrogenation of acetamidoacrylic acid derivatives | Over 90% ee achieved |

| Reductive Amination | Facilitates reductive amination of ketones | Efficient pathway for amine synthesis |

| Michael Additions | Used in CuI-Tol-BINAP systems for enantioselective reactions | Up to 95% ee observed |

作用機序

The mechanism of action of 2,2’-Bis(di-p-tolylphosphino)-1,1’-binaphthyl involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes act as catalysts in various reactions, facilitating the formation of chiral products. The binaphthyl backbone provides a rigid chiral environment, which induces enantioselectivity in the catalytic process. The phosphine groups interact with the metal center, stabilizing the transition state and lowering the activation energy of the reaction.

類似化合物との比較

Structural and Electronic Differences

Tol-BINAP vs. BINAP

Key Differences :

- Steric Effects : The p-tolyl groups in Tol-BINAP introduce greater steric hindrance compared to BINAP, which influences metal coordination geometry and substrate selectivity .

- Electronic Effects : The electron-donating methyl groups in p-tolyl enhance the ligand’s ability to stabilize electron-deficient metal centers, improving catalytic activity in reactions such as ketone arylation .

Tol-BINAP vs. XylBINAP

XylBINAP (2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl) features bulkier 3,5-xylyl substituents, leading to even greater steric hindrance than Tol-BINAP. While Tol-BINAP balances steric bulk and electronic donation, XylBINAP is preferred in reactions requiring extreme steric control, though at the cost of reduced flexibility .

Catalytic Performance

Asymmetric Hydrogenation

| Ligand | Substrate | Enantioselectivity (%) | Reference |

|---|---|---|---|

| Tol-BINAP | Prochiral ketones | >99% ee | |

| BINAP | Similar substrates | 85–95% ee |

Rationale : Tol-BINAP’s p-tolyl groups stabilize the ruthenium center in [Ru(Tol-BINAP)(p-cymene)Cl]⁺ complexes, enabling tighter transition-state control and higher enantioselectivity .

Oxidation Resistance

- Tol-BINAP forms stable tetracarbonylchromium(0) complexes (e.g., (R)-9b) even under oxidative conditions, whereas BINAP requires stringent inert atmospheres .

生物活性

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (commonly referred to as BINAP) is a bidentate phosphine ligand widely utilized in asymmetric catalysis and various biological applications. Its unique structure allows it to form stable complexes with transition metals, enhancing their catalytic properties. This article reviews the biological activity of BINAP, focusing on its interactions with cellular systems, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure

The chemical formula for BINAP is , and it features two di-p-tolylphosphino groups attached to a binaphthyl backbone. The structure can be represented as follows:

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of BINAP derivatives on various human tumor cell lines. The following table summarizes findings from these studies:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| BINAP | IGROV-1 (Ovarian) | 14.5 | Active against ovarian carcinoma |

| BINAP | CW22Rv1 (Prostate) | >100 | No significant activity |

| BINAP | RWPE1 (Prostate) | >100 | No significant activity |

These results suggest that while BINAP exhibits cytotoxicity against certain cancer cells, it shows limited effects on others, indicating selective activity based on cell type .

The mechanism behind the biological activity of BINAP involves its interaction with cellular pathways. Studies indicate that BINAP can influence apoptosis and cell cycle regulation through modulation of signaling pathways associated with cancer progression. For instance, it has been shown to affect the expression levels of key proteins involved in cell growth and survival .

Case Studies

Case Study 1: Interaction with DNA

A specific study focused on the interaction between BINAP and DNA using NMR spectroscopy. The results indicated that BINAP could bind to DNA structures, potentially affecting gene expression and cellular proliferation. This interaction may contribute to its observed antiproliferative effects in tumor cells .

Case Study 2: Asymmetric Catalysis in Biological Systems

Research has explored the use of BINAP as a catalyst in asymmetric reactions relevant to drug synthesis. The ligand's ability to enhance selectivity and yield in these reactions underscores its importance not only in synthetic chemistry but also in developing biologically active compounds .

Q & A

Q. Example optimization protocol :

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Solvent | CH₂Cl₂ | +10–15% ee |

| Temperature | 0–10°C | +20% ee |

| Substrate/catalyst | 200:1 | Max yield |

What are the recommended storage conditions for TolBINAP to maintain its stability and prevent degradation?

TolBINAP is air- and moisture-sensitive. Store under inert atmosphere (N₂ or Ar) in sealed, light-resistant containers at room temperature. Desiccants (e.g., molecular sieves) should be used to prevent hydrolysis. Prolonged exposure to air leads to oxidation of phosphine groups, reducing catalytic activity .

What analytical techniques are most effective for characterizing the enantiomeric purity of TolBINAP and its metal complexes?

- Chiral HPLC : Using columns like Chiralpak® IA/IB to resolve enantiomers (≥99% purity).

- Optical rotation : Measure specific rotation (e.g., [α]ᴅ²⁵ = -160° in benzene) to confirm stereochemical integrity .

- X-ray crystallography : Resolve ligand-metal coordination geometry (e.g., Ru-TolBINAP complexes show distorted octahedral structures) .

- ³¹P NMR : Monitor phosphine ligand coordination shifts (δ ~20–30 ppm for free TolBINAP; δ shifts upon metal binding) .

What safety precautions are necessary when handling TolBINAP in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Spill management : Neutralize spills with wet sand or vermiculite; avoid water to prevent dispersion .

How do modifications to the TolBINAP ligand structure influence catalytic activity and selectivity in cross-coupling reactions?

Substituent variations (e.g., XylBINAP with 3,5-xylyl groups) increase steric hindrance, altering substrate access to the metal center. For example:

| Ligand | Steric Bulk | Application | ee Range |

|---|---|---|---|

| TolBINAP | Moderate | Asymmetric hydrogenation of ketones | 80–95% |

| XylBINAP | High | Sterically hindered olefins | 90–99% |

| BINAP | Low | General coupling reactions | 70–85% |

Enhanced bulk in XylBINAP improves selectivity but may reduce reaction rates due to slower substrate binding .

What is the synthetic pathway for preparing TolBINAP, and what are the critical steps affecting yield and purity?

Q. Synthesis steps :

Phosphine insertion : Nickel-catalyzed coupling of 2,2'-dibromo-1,1'-binaphthyl with di-p-tolylphosphine (85°C, toluene, 20 h).

Hydrolysis : NaOH treatment to remove byproducts (e.g., siloxanes).

Critical factors :

- Catalyst loading : 5 mol% Ni(0) ensures complete conversion.

- Oxygen exclusion : Strict anaerobic conditions prevent phosphine oxidation (yield drops from 91% to <50% if O₂ present) .

In what ways can researchers address discrepancies in reported catalytic efficiencies of TolBINAP-containing complexes across different studies?

- Reproducibility checks : Standardize catalyst pre-activation (e.g., reduction with H₂ for Ru complexes).

- Moisture control : Use rigorously dried solvents (e.g., molecular sieves in CH₂Cl₂).

- Substrate purity : Ensure substrates are free from prochiral impurities via GC/HPLC.

- Kinetic studies : Compare turnover frequencies (TOF) under identical conditions .

Example resolution : A 2023 study reconciled conflicting ee values (80% vs. 95%) by identifying trace oxygen in solvents as a critical variable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。